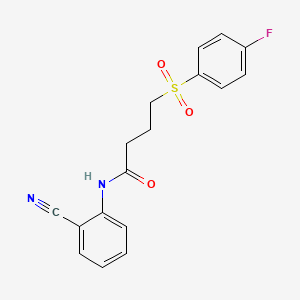
N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A chemical compound’s description typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s appearance, odor, and taste if applicable.
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis includes the reaction conditions, reagents, catalysts, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. It can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as reactivity and stability.Applications De Recherche Scientifique
Pharmaceutical Synthesis Applications
Synthesis of Pharmaceutical Intermediates : The compound is used in the synthesis of pharmaceutical intermediates like 4,4-Bis(4-fluorophenyl) butanoic acid, an important intermediate prepared via Friedel-Crafts reaction. Sulfonation aids in removing undesired isomers, showcasing its role in refining synthesis processes (H. Fan, 1990).
Metal-Free Oxidative α-Cyanation : A method for the oxidative α-cyanation of N-acyl/sulfonyl tetrahydroisoquinolines using a metal-free approach under mild conditions has been developed, highlighting the compound's utility in introducing cyano groups to complex molecules (Changcun Yan, Yuxiu Liu, Qingmin Wang, 2014).
Environmental Chemistry Applications
- Pesticide Discovery and Characterization : N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide analogs, like sulfoxaflor, represent a new class of insect control agents showing efficacy against a broad spectrum of sap-feeding pests. This compound class offers a novel approach to managing resistance in pest populations (Yuanming Zhu et al., 2011).
Materials Science Applications
- Sulfonated Block Copolymers for Fuel-Cell Applications : The synthesis of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone for hydrophobic and hydrophilic blocks, demonstrates the material's potential in fuel-cell applications due to its high proton conductivity and mechanical properties (Byungchan Bae, K. Miyatake, M. Watanabe, 2009).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes safety precautions for handling and storage.
Orientations Futures
Future directions might include potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. Always refer to reliable sources and consult with a qualified professional when handling chemical compounds.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-14-7-9-15(10-8-14)24(22,23)11-3-6-17(21)20-16-5-2-1-4-13(16)12-19/h1-2,4-5,7-10H,3,6,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWGYVSUDSPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

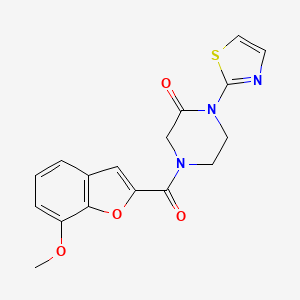
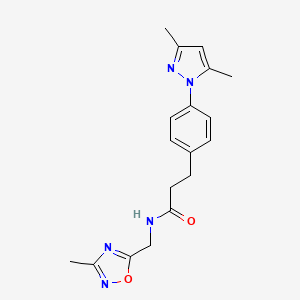
![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)
![{2-Oxaspiro[4.5]decan-3-yl}methanamine](/img/structure/B2761084.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)
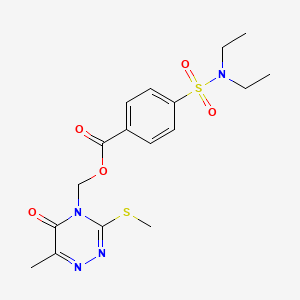
![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)
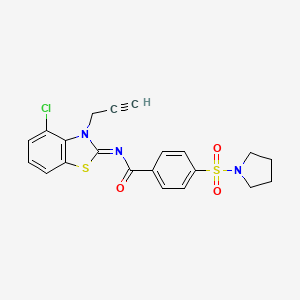
![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)
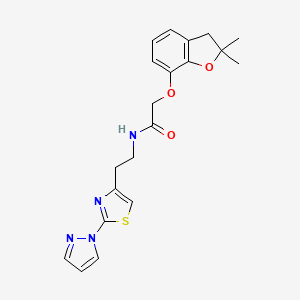
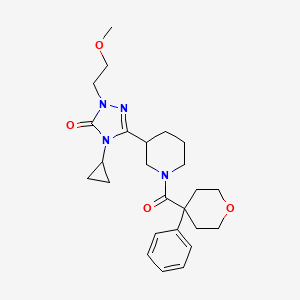
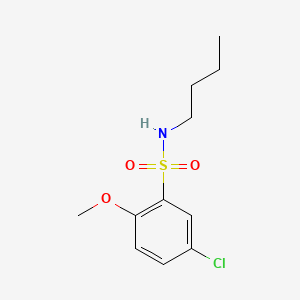
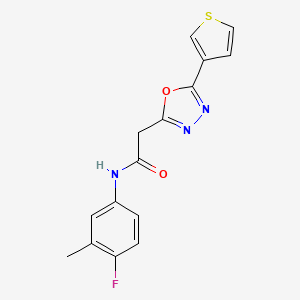
![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)